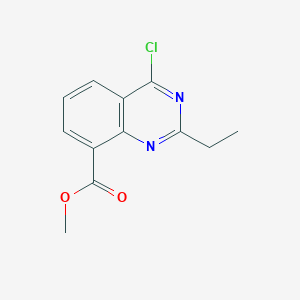
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate: is a quinazoline derivative with a molecular formula of C12H11ClN2O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-chloro-2-ethylquinazoline-8-carboxylate typically begins with the appropriate quinazoline precursor.
Reaction Steps: The process involves chlorination, ethylation, and esterification reactions.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, using catalysts to enhance the reaction rates.
Industrial Production Methods:
Scale-Up: Industrial production may involve batch or continuous flow processes.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-chloro-2-ethylquinazoline-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Biological Probes: Used in the development of probes for biological studies.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the formulation of agrochemicals.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, inhibiting their activity.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses.
Mechanism:
Binding: The compound binds to the active site of the target enzyme or receptor.
Inhibition: This binding inhibits the normal function of the enzyme or receptor, leading to a therapeutic effect.
Comparación Con Compuestos Similares
- Methyl 4-chloro-2-methylquinazoline-8-carboxylate
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- 4-Chloro-6-ethoxy-2-methylquinoline
Uniqueness:
- Ethyl Group: The presence of the ethyl group at the 2-position differentiates it from similar compounds.
- Biological Activity: Its unique structure may confer distinct biological activities compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C12H11ClN2O2 |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-ethylquinazoline-8-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-9-14-10-7(11(13)15-9)5-4-6-8(10)12(16)17-2/h4-6H,3H2,1-2H3 |
Clave InChI |
OXEDUDCQUJOADK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=CC=C2C(=O)OC)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


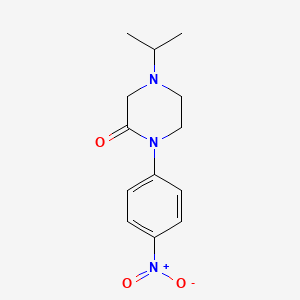

![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
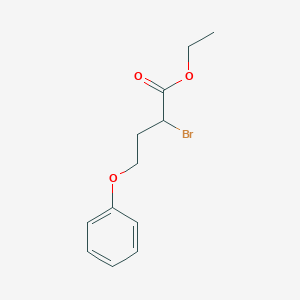
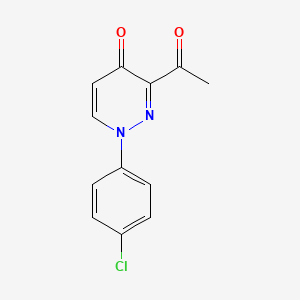


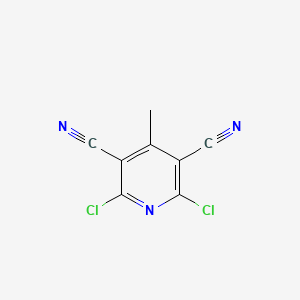


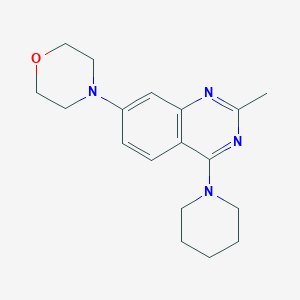
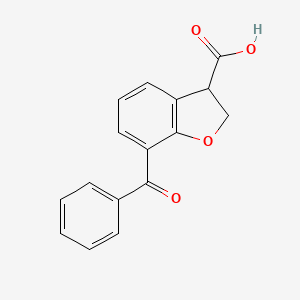
![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
